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molecular formula C12H9BrF2N2OS B8803605 2-Bromo-N-(3,4-difluorobenzyl)-4-methylthiazole-5-carboxamide

2-Bromo-N-(3,4-difluorobenzyl)-4-methylthiazole-5-carboxamide

Cat. No. B8803605
M. Wt: 347.18 g/mol
InChI Key: VTANWNLRJZVDQL-UHFFFAOYSA-N
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Patent
US08501746B2

Procedure details

Following the procedure as described in Preparation 15, making variations only as requires to use (3,4-difluorophenyl)methanamine to replace (4-fluorophenyl)-methanamine to react with 2-bromo-4-methylthiazole-5-carboxylic acid, the title compound was obtained as a colorless solid in 50% yield: 1H NMR (300 MHz, CDCl3) δ 7.16-7.01 (m, 3H), 6.08-5.94 (m, 1H), 4.52 (d, J=5.9 Hz, 2H), 2.64 (s, 3H); MS (ES+) m/z 347.2 (M+1), 349.2 (M+3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][NH2:10])[CH:5]=[CH:6][C:7]=1[F:8].FC1C=CC(CN)=CC=1.[Br:20][C:21]1[S:22][C:23]([C:27](O)=[O:28])=[C:24]([CH3:26])[N:25]=1>>[Br:20][C:21]1[S:22][C:23]([C:27]([NH:10][CH2:9][C:4]2[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=2)=[O:28])=[C:24]([CH3:26])[N:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 15

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)C(=O)NCC1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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